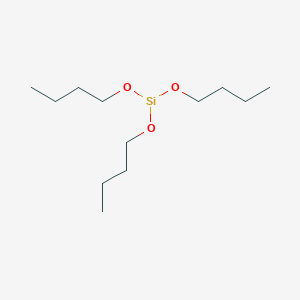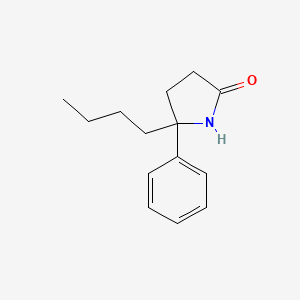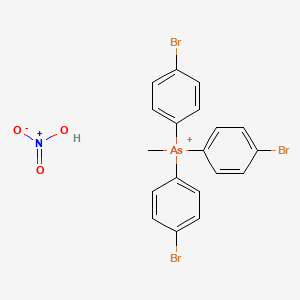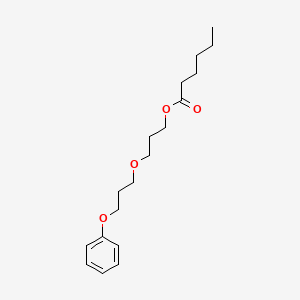
1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 It is known for its unique structure, which includes a phenoxy group and an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the esterification of 1-(2-Butan-2-ylphenoxy)propan-2-ol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and carboxylic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Hydrolysis: 1-(2-Butan-2-ylphenoxy)propan-2-ol and 2-ethylbutanoic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2-Butan-2-ylphenoxy)propan-2-yl acetate
- 1-(2-Butan-2-ylphenoxy)propan-2-yl propanoate
- 1-(2-Butan-2-ylphenoxy)propan-2-yl butanoate
Comparison: 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is unique due to the presence of the 2-ethylbutanoate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
5460-44-6 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(2-butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C19H30O3/c1-6-14(4)17-11-9-10-12-18(17)21-13-15(5)22-19(20)16(7-2)8-3/h9-12,14-16H,6-8,13H2,1-5H3 |
Clé InChI |
WGZKDESZAQKCCI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1OCC(C)OC(=O)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B14725083.png)

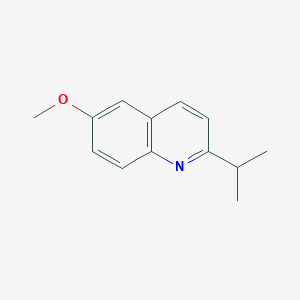



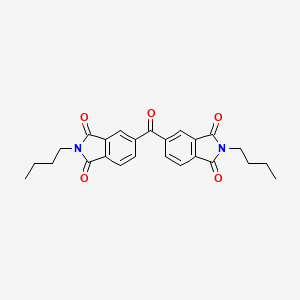
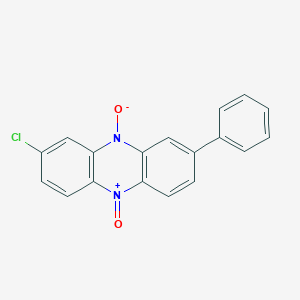
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
